Cas no 2248404-63-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate is a specialized heterocyclic compound featuring both isoindole and indole moieties. Its unique structure, incorporating a chloro-substituted indole core linked to a phthalimide derivative, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of reactive functional groups allows for further derivatization, enabling applications in medicinal chemistry and materials science. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its precise molecular architecture offers potential utility in the design of enzyme inhibitors, receptor modulators, and other biologically relevant compounds, making it a versatile building block for research and industrial applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate structure
2248404-63-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate
CAS No:2248404-63-7
MF:C17H9ClN2O4
MW:340.717363119125
CID:6225209
PubChem ID:165890759
Update Time:2025-06-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate
    • 2248404-63-7
    • EN300-6516533
    • Inchi: 1S/C17H9ClN2O4/c18-13-11-7-3-4-8-12(11)19-14(13)17(23)24-20-15(21)9-5-1-2-6-10(9)16(20)22/h1-8,19H
    • InChI Key: HPHWTLOTMMSODM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)NC2C=CC=CC=21

Computed Properties

  • Exact Mass: 340.0250845g/mol
  • Monoisotopic Mass: 340.0250845g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate (CAS No. 2248404-63-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate, with the CAS number 2248404-63-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a 1,3-dioxo group and a 3-chloro substituent. These features contribute to its chemical stability and reactivity, making it a valuable candidate for various biological studies.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate consists of a central isoindole core linked to a chlorinated indole moiety. The isoindole core is known for its ability to form stable complexes with metal ions, which can be exploited in the design of metalloprotein inhibitors. The chlorinated indole group, on the other hand, imparts additional electronic and steric effects that can influence the compound's biological activity and pharmacokinetic properties.

In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate specific biological pathways and targets. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in cancer progression and inflammatory responses. This makes it a promising candidate for the development of novel therapeutic agents.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate typically involves multi-step reactions that require precise control over reaction conditions. Common synthetic routes include the formation of the isoindole core through cyclization reactions followed by functionalization of the indole moiety. The introduction of the chlorinated substituent is often achieved through electrophilic aromatic substitution or other halogenation methods. These synthetic strategies have been optimized to improve yield and purity, making large-scale production feasible for further research and development.

In addition to its potential as a therapeutic agent, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate has also been explored for its use in chemical biology studies. Its unique structural features make it an excellent tool for probing protein-protein interactions and signaling pathways. For example, researchers have used this compound to investigate the role of specific enzymes in cellular processes such as apoptosis and cell cycle regulation.

The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate has been evaluated through various in vitro and in vivo assays. In cell-based assays, it has demonstrated significant cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that this compound may have broad-spectrum antitumor activity. Furthermore, preliminary studies in animal models have shown promising results in reducing tumor growth and improving survival rates.

To better understand the mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol--yl 3-chloro--indole--carboxylate, researchers have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided insights into how the compound interacts with its target proteins at the molecular level. For instance, it has been found that the compound binds to specific pockets within enzymes involved in cancer signaling pathways, thereby inhibiting their catalytic activity.

The pharmacokinetic properties of 1,3-dioxo--dihydro--isoindol--yl --chloro--indole--carboxylate have also been investigated to assess its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further optimization may be necessary to enhance its bioavailability and reduce potential side effects.

In conclusion, 1,3-dioxo--dihydro--isoindol--yl --chloro--indole--carboxylate (CAS No. 2248404--7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive lead for drug discovery efforts targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

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